5-Bromoisothiazole

Cross-coupling Regioselectivity Medicinal chemistry

5-Bromoisothiazole (CAS 54390-97-5) is a monobrominated five-membered 1,2-thiazole heterocycle with molecular formula C₃H₂BrNS and a molecular weight of 164.03 g/mol. The bromine atom at the C-5 position confers regiochemically defined reactivity that is fundamentally distinct from its positional isomers, 3-bromoisothiazole and 4-bromoisothiazole, owing to the inherent electronic gradient of the isothiazole ring system.

Molecular Formula C3H2BrNS
Molecular Weight 164.03 g/mol
CAS No. 54390-97-5
Cat. No. B042996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoisothiazole
CAS54390-97-5
Molecular FormulaC3H2BrNS
Molecular Weight164.03 g/mol
Structural Identifiers
SMILESC1=C(SN=C1)Br
InChIInChI=1S/C3H2BrNS/c4-3-1-2-5-6-3/h1-2H
InChIKeyXNONRNKAYRHZDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoisothiazole (CAS 54390-97-5): Strategic Heterocyclic Building Block for C-5 Functionalization


5-Bromoisothiazole (CAS 54390-97-5) is a monobrominated five-membered 1,2-thiazole heterocycle with molecular formula C₃H₂BrNS and a molecular weight of 164.03 g/mol [1]. The bromine atom at the C-5 position confers regiochemically defined reactivity that is fundamentally distinct from its positional isomers, 3-bromoisothiazole and 4-bromoisothiazole, owing to the inherent electronic gradient of the isothiazole ring system [2]. This compound serves as a key intermediate in medicinal chemistry, agrochemical development, and organometallic cross-coupling applications, where precise control over the site of bond formation is a critical procurement criterion .

C-5-targeted Pd-catalyzed cross-coupling workflows
Regioselective nucleophilic aromatic substitution routes
Orthogonal scaffold diversification via sequential C-5/C-3 functionalization

Why 5-Bromoisothiazole Cannot Be Replaced by Positional Isomers in C-5-Targeted Synthesis


The isothiazole ring possesses a non-uniform electronic distribution that renders each carbon position chemically distinct: the C-5 position is the most susceptible to nucleophilic displacement, the C-4 position is preferential for electrophilic attack, and the C-3 position is relatively inert [1]. Consequently, 5-bromoisothiazole enables nucleophilic substitution and palladium-catalyzed cross-coupling chemistries at C-5, whereas 3-bromoisothiazole derivatives fail to undergo effective Suzuki or Stille couplings under comparable conditions [2]. Attempting to substitute 5-bromoisothiazole with its 3- or 4-bromo isomers in a C-5-directed synthetic sequence will result in regioisomeric products, reduced yields, or complete reaction failure. The quantitative differentiation below establishes the evidence base for selecting 5-bromoisothiazole as the regiospecifically validated building block.

Isomer 3- or 4-bromoisothiazole may not support C-5-directed cross-coupling and can lead to regioisomeric products.
Analog 5-chloroisothiazole offers lower reactivity in Pd-catalyzed couplings, which may limit downstream diversification scope.
Scaffold Methyl-substituted 5-bromoisothiazole derivatives show reduced biological activity in Tip60 inhibitor contexts.

5-Bromoisothiazole (54390-97-5): Comparative Performance Evidence for Scientific Procurement Decisions


C-5 Bromine Enables Regiospecific Palladium-Catalyzed Cross-Coupling That Fails at C-3

The 5-bromo substituent on isothiazole-4-carbonitrile scaffolds participates successfully in Stille, Negishi, Sonogashira, and Suzuki couplings, while isothiazoles bearing leaving groups at C-3 (including Br, Cl, OMs, OTs, and OTf) fail to give successful Suzuki couplings at the C-3 position [1][2]. Specifically, 3,5-dibromoisothiazole-4-carbonitrile 2 undergoes regioselective coupling exclusively at C-5, with the C-3 bromine retained. In contrast, 3-bromoisothiazole 13, when tested with phenylzinc chloride under Negishi conditions, gives 3,4,5-triphenylisothiazole 17 but fails to undergo effective Suzuki or Stille couplings [3]. This establishes a binary functional outcome: C-5 bromine = productive cross-coupling; C-3 bromine = coupling failure for Suzuki/Stille modalities.

C-5 vs C-3 Cross-Coupling
Head-to-head
C-5 Br: productive Suzuki/Stille. C-3 Br: coupling failure for Suzuki/Stille.
Regiospecific coupling competence.
Pd-catalyzed conditions; isothiazole-4-carbonitrile scaffold.
Cross-coupling Regioselectivity Medicinal chemistry

Regioselective Hydrodebromination at C-5 Enables Orthogonal Functionalization of 3,5-Dibromoisothiazole Scaffolds

3,5-Dibromoisothiazole-4-carbonitrile 1, when treated with Zn or In dust (5 equiv) in formic acid, undergoes regioselective hydrodebromination exclusively at the C-5 position to give 3-bromoisothiazole-4-carbonitrile 3 in 70–74% isolated yield [1]. The analogous 5-bromo-3-chloroisothiazole-4-carbonitrile 8 gives 3-chloroisothiazole-4-carbonitrile 4 in 77% yield, and the 5-iodo variant 9 gives 4 in 85% yield. This demonstrates that the C-5 halogen is selectively removable in the presence of a C-3 halogen, enabling sequential, orthogonal functionalization strategies that are inaccessible with the reverse substitution pattern. No comparable regioselective hydrodebromination at C-3 with C-5 retention has been reported.

Regioselective Hydrodebromination
Head-to-head
C-5 Br removal: 70–85% yield. C-3 Br: retained.
Enables orthogonal sequential functionalization.
Zn/In dust, HCO₂H, rt.
Regioselective dehalogenation Scaffold diversification Synthetic methodology

5-Bromoisothiazole Is a Validated Precursor to 4-Nitroisothiazole Antifungal Agents via Regiospecific Electrophilic Nitration

5-Bromoisothiazole undergoes electrophilic nitration to afford 5-bromo-4-nitroisothiazole, capitalizing on the C-4 position's intrinsic susceptibility to electrophilic attack [1][2]. The resulting 5-bromo-4-nitroisothiazole serves as a versatile intermediate: the nitro group at C-4 was demonstrated to be essential for antifungal activity in vitro against a wide spectrum of fungi, while the C-5 bromine remains available for further substitution chemistry (e.g., reaction with sodium ethyl mercaptide to yield 3-methyl-4-nitroso-5-ethylthioisothiazole) [3]. By comparison, 5-chloro-3-methylisothiazole was nitrated to 5-chloro-3-methyl-4-nitroisothiazole (III), which also exhibited significant antifungal activity, but the chloro analog lacks the synthetic versatility of the bromo leaving group for subsequent cross-coupling diversification [4].

Electrophilic Nitration Utility
Cross-study
5-Bromoisothiazole enables nitration at C-4 with Br retained for further coupling.
Supports modular antifungal candidate synthesis.
5-Cl analog has poorer leaving-group ability for subsequent steps.
Antifungal agents Nitration Agrochemical intermediates

5-Bromoisothiazole-Containing Disulfide NU9056 Is a Potent Tip60 Inhibitor, Whereas 4-Methyl-5-bromoisothiazole Is Inactive

In a high-throughput screen for Tip60 (KAT5) histone acetyltransferase inhibitors, 4-methyl-5-bromoisothiazole was initially identified as a hit but an authentic synthesized sample proved inactive, showing only 14% inhibition at 100 µM in an in vitro HAT assay using ³H acetyl-CoA with histones as substrates [1][2]. However, further investigation revealed that 1,2-bis(isothiazol-5-yl)disulfane (NU9056), a dimeric disulfide derived from the 5-bromoisothiazole scaffold, was a relatively potent Tip60 inhibitor with an IC₅₀ of 2 µM [3]. NU9056 demonstrated cellular activity, inhibiting proliferation in a panel of prostate cancer cell lines with 50% growth inhibition at 8–27 µM and inducing apoptosis via caspase 3/9 activation. The 4-methyl analog of NU9056, 1,2-bis(4-methylisothiazol-5-yl)disulfane (5), was approximately 2-fold less potent (IC₅₀ = 4 µM) [4].

Tip60 Inhibitor Precursor
Head-to-head
NU9056 IC₅₀ = 2 µM; monomer 14% inhibition at 100 µM.
Disulfide architecture from 5-Br core is essential for activity.
Cell-free HAT assay; prostate cancer cell panel.
Epigenetics Histone acetyltransferase Prostate cancer

Nucleophilic Substitution Reactivity Gradient: C-5 > C-3 ≫ C-4 Governs Synthetic Route Design

The isothiazole ring exhibits a well-established reactivity hierarchy: the C-5 position is the most susceptible to nucleophilic attack, the C-3 position is less reactive toward nucleophiles, and the C-4 position is preferential for electrophilic substitution [1][2]. This gradient has direct synthetic consequences: 5-bromoisothiazoles are attacked by alkoxide nucleophiles to yield 5-alkoxyisothiazoles and by hydroxide to produce the previously unknown 5-hydroxyisothiazoles, while 4-bromo-5-hydroxy-3-methylisothiazole required an indirect route via hydrolytic decomposition of the 5-diazonium fluoroborate [3]. The 2019 comprehensive review by Kletskov et al. explicitly states that 'position 5 of the isothiazole ring is more active in nucleophilic substitution reactions than position 3' , confirming that 5-bromoisothiazole is the kinetically preferred substrate for nucleophilic derivatization among the monobromo isomers.

Nucleophilic Substitution Gradient
Class-level
Reactivity order: C-5 > C-3 ≫ C-4 for nucleophilic displacement.
Supports direct single-step derivatization at C-5.
Review-level evidence; no direct rate constant comparison identified.
Nucleophilic aromatic substitution Reactivity Synthetic planning

5-Bromoisothiazole (54390-97-5): Highest-Value Application Scenarios Based on Quantitative Evidence


C-5-Selective Cross-Coupling for Kinase Inhibitor and PROTAC Linker Synthesis

In medicinal chemistry programs requiring regiospecific installation of aryl, heteroaryl, or alkenyl groups at the isothiazole C-5 position, 5-bromoisothiazole is the only monobromoisothiazole isomer that reliably participates in Suzuki, Stille, Negishi, and Sonogashira couplings [1]. This is directly relevant to the synthesis of kinase-targeted inhibitors and PROTAC conjugates where isothiazole serves as a conformationally constrained heterocyclic linker. The failure of 3-bromoisothiazole derivatives to undergo effective Suzuki/Stille couplings makes 5-bromoisothiazole the sole viable procurement choice for C-5-directed Pd-catalyzed diversification.

Sequential Orthogonal Functionalization of 3,5-Dihaloisothiazole Scaffolds

The regioselective hydrodebromination at C-5 (70–74% yield with Zn/HCO₂H) enables a sequential diversification strategy: C-5 cross-coupling first, followed by selective C-5 debromination to reveal the C-3 halogen for a second, orthogonal functionalization step [2]. This strategy is uniquely enabled by the C-5 bromine's lability under reductive conditions and is not replicable with the reverse substitution pattern. This is particularly valuable for generating structurally diverse compound libraries from a single 3,5-dibromoisothiazole-4-carbonitrile precursor in agrochemical and pharmaceutical discovery.

Synthesis of 4-Nitroisothiazole Antifungal Agents for Crop Protection

5-Bromoisothiazole is the direct precursor to 5-bromo-4-nitroisothiazole via electrophilic nitration, capitalizing on the C-4 position's susceptibility to electrophilic attack [3]. The resulting 4-nitroisothiazole scaffold has demonstrated broad-spectrum in vitro antifungal activity, with the nitro group being essential for activity [4]. The retained C-5 bromine enables further structural elaboration via nucleophilic substitution or cross-coupling, providing a modular entry to diverse antifungal candidates. The 5-chloro analog lacks this downstream synthetic flexibility due to the poorer leaving-group ability of chloride in Pd-catalyzed couplings.

Epigenetic Tool Compound Development: Tip60 HAT Inhibitor Precursor

5-Bromoisothiazole is the monomeric building block for 1,2-bis(isothiazol-5-yl)disulfane (NU9056), a validated Tip60 histone acetyltransferase inhibitor with an IC₅₀ of 2 µM and demonstrated anti-proliferative activity in prostate cancer cell lines (GI₅₀ 8–27 µM) [5]. This application scenario is particularly compelling because the monomeric 4-methyl-5-bromoisothiazole itself is inactive (14% inhibition at 100 µM), demonstrating that the disulfide architecture derived from the unsubstituted 5-bromoisothiazole core is essential for biological activity [6]. Researchers developing Tip60-targeted chemical probes should procure the unsubstituted 5-bromoisothiazole rather than methyl-substituted variants.

Application
Selection Property
Validation Focus
C-5-selective cross-coupling for kinase inhibitor/PROTAC linker synthesis
Reliable Suzuki/Stille/Negishi/Sonogashira coupling competence
Confirm regiospecific C-5 bond formation; rule out 3-bromoisothiazole isomer
Sequential orthogonal functionalization of 3,5-dihaloisothiazole scaffolds
Selective C-5 hydrodebromination with C-3 halogen retention
Verify C-5 debromination selectivity and yield under reductive conditions
Synthesis of 4-nitroisothiazole antifungal agents for crop protection research
Electrophilic nitration at C-4 with bromine retained for downstream diversification
Confirm nitro group introduction and retained C-5 Br for cross-coupling
Epigenetic tool compound development (Tip60 HAT inhibitor precursor)
Unsubstituted 5-bromoisothiazole core for disulfide architecture
Validate NU9056 disulfide formation; avoid methyl-substituted variants

Technical Documentation Hub

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